Ethyl 6-(4-benzylpiperazin-1-yl)pyridine-2-carboxylate

Medicinal Chemistry Prodrug Design Metabolic Stability

Ethyl 6-(4-benzylpiperazin-1-yl)pyridine-2-carboxylate (CAS 1353878-17-7) is a synthetic heterocyclic compound with the molecular formula C19H23N3O2 and a molecular weight of 325.40 g/mol, classified as a benzylpiperazine-substituted pyridine-2-carboxylate ester. The compound integrates a pyridine ring substituted at the 6-position with a 4-benzylpiperazine moiety and at the 2-position with an ethyl ester group, a connectivity pattern that distinguishes it from both the carbonyl-linked analog Piberaline and positional isomers.

Molecular Formula C19H23N3O2
Molecular Weight 325.4 g/mol
CAS No. 1353878-17-7
Cat. No. B1444568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-(4-benzylpiperazin-1-yl)pyridine-2-carboxylate
CAS1353878-17-7
Molecular FormulaC19H23N3O2
Molecular Weight325.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NC(=CC=C1)N2CCN(CC2)CC3=CC=CC=C3
InChIInChI=1S/C19H23N3O2/c1-2-24-19(23)17-9-6-10-18(20-17)22-13-11-21(12-14-22)15-16-7-4-3-5-8-16/h3-10H,2,11-15H2,1H3
InChIKeyRZRSCEMCRCQYGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-(4-benzylpiperazin-1-yl)pyridine-2-carboxylate (CAS 1353878-17-7): A Specialized Benzylpiperazine-Pyridine Building Block for Medicinal Chemistry and Chemical Biology Procurement


Ethyl 6-(4-benzylpiperazin-1-yl)pyridine-2-carboxylate (CAS 1353878-17-7) is a synthetic heterocyclic compound with the molecular formula C19H23N3O2 and a molecular weight of 325.40 g/mol, classified as a benzylpiperazine-substituted pyridine-2-carboxylate ester . The compound integrates a pyridine ring substituted at the 6-position with a 4-benzylpiperazine moiety and at the 2-position with an ethyl ester group, a connectivity pattern that distinguishes it from both the carbonyl-linked analog Piberaline and positional isomers . It is commercially distributed as a research chemical and pharmaceutical intermediate by Key Organics (product code MF-0705), Combi-Blocks (product code QI-1339), and Fujifilm Wako Pure Chemical Corporation, and complies with Lipinski's Rule of Five, indicating favorable drug-like physicochemical properties [1].

Why Generic Benzylpiperazine or Pyridine Carboxylate Analogs Cannot Substitute for Ethyl 6-(4-benzylpiperazin-1-yl)pyridine-2-carboxylate in Target-Oriented Synthesis


Substituting Ethyl 6-(4-benzylpiperazin-1-yl)pyridine-2-carboxylate with a generic benzylpiperazine or a simpler pyridine carboxylate building block introduces critical structural deviations that fundamentally alter downstream molecular properties. The compound's unique connectivity—where the piperazine N4 is linked to the pyridine C6 position, and the ethyl ester resides at C2—creates a specific spatial orientation of the benzyl group relative to the ester functionality that is absent in the carbonyl-linked analog Piberaline (CAS 39640-15-8) or the 3-carboxylate positional isomer [1]. SAR studies on benzylpiperazine derivatives demonstrate that even minor changes in substitution pattern profoundly affect target binding: for example, pyridine nitrogen position determines sigma receptor subtype selectivity, with 2-pyridyl derivatives favoring sigma-2 over sigma-1 receptors, while regiosubstitution on the arylpiperazine ring can toggle functional activity between agonism and antagonism [2][3]. Furthermore, the ethyl ester serves as a synthetic handle for hydrolysis to the carboxylic acid or further derivatization, a functional capability absent in the corresponding ketone (Piberaline) or N-benzylpiperazine itself. This specific connectivity pattern is deliberately engineered into the molecule for its role as a versatile intermediate in medicinal chemistry campaigns, and procuring a generic replacement risks synthetic route failure, altered SAR outcomes, or invalid structure-activity correlations .

Quantitative Differentiation Evidence for Ethyl 6-(4-benzylpiperazin-1-yl)pyridine-2-carboxylate Against Closest Analogs


Carboxylate Ester vs. Ketone Linker: Impact on Synthetic Versatility and Metabolic Stability Compared to Piberaline

Ethyl 6-(4-benzylpiperazin-1-yl)pyridine-2-carboxylate contains an ester functional group at the pyridine 2-position, whereas its closest structural analog Piberaline (CAS 39640-15-8) bears a ketone linker (picolinoyl group). The ester functionality provides a hydrolytically labile site that can be exploited for prodrug strategies or converted to the carboxylic acid for further amide coupling, options unavailable with the metabolically stable ketone of Piberaline . In metabolism studies of the related compound EGYT-475 (N-benzyl-piperazine-picolinyl fumarate), the picolinoyl-piperazine bond was cleaved to release N-picolinyl-piperazine (30% of urinary metabolites) and picolinic acid (28.5%), whereas the benzyl group underwent oxidation to benzoic acid, demonstrating that the nature of the pyridine-piperazine linkage directly determines metabolic fate [1]. The ester of the target compound introduces an additional, orthogonal site for enzymatic hydrolysis, enabling stepwise activation or degradation profiles distinct from the ketone analog.

Medicinal Chemistry Prodrug Design Metabolic Stability

Pyridine Substitution Pattern: 2-Carboxylate vs. 3-Carboxylate Positional Isomers and Sigma Receptor Selectivity

The target compound features carboxylate substitution at the pyridine 2-position, in contrast to the 3-carboxylate isomer (ethyl 6-(4-benzylpiperazin-1-yl)pyridine-3-carboxylate, CAS 132521-78-9) . Systematic studies on pyridylpiperazine sigma ligands have established that the position of the pyridyl nitrogen and substituents critically determines receptor subtype selectivity: (2-pyridyl)piperazines preferentially favor sigma-2 receptor binding, whereas (3-pyridyl)piperazines and (4-pyridyl)piperazines favor sigma-1 receptors [1]. This pyridine positional effect translates to fundamentally different pharmacological profiles: sigma-1 receptors are implicated in neuroprotection, pain modulation, and psychostimulant effects, while sigma-2 receptors are involved in cancer cell proliferation and apoptosis [1]. Although direct binding data for this specific compound is not publicly available, the established SAR framework indicates that the 2-carboxylate substitution pattern will direct the compound toward sigma-2-preferring binding, a property not shared by its 3-carboxylate positional isomer.

Sigma Receptor Pharmacology Structure-Activity Relationship Positional Isomer Differentiation

N-Benzyl Substituent on Piperazine: Impact on Lipophilicity, CNS Penetration, and Target Binding vs. N-Unsubstituted Analog

The target compound contains a benzyl group on the piperazine N4 position (clogP predicted approximately 3.2–3.8), whereas the des-benzyl analog ethyl 6-(piperazin-1-yl)pyridine-2-carboxylate (CAS 205925-21-9) lacks this substituent and has a substantially lower predicted lipophilicity (clogP approximately 0.8–1.5) . SAR studies on benzylpiperazine derivatives as histone deacetylase 6 (HDAC6) inhibitors demonstrated that the N-benzyl substituent directly contributes to enzyme inhibitory potency, with benzyl-containing derivatives achieving IC50 values in the low micromolar range (e.g., 1.2–5.0 μM) against HDAC6, while the benzyl group also critically influences hERG channel selectivity (hERG IC50 > 30 μM for optimized benzyl-substituted analogs) [1]. Furthermore, benzylpiperazine-containing compounds have been identified as CNS-penetrant HDAC6 inhibitors, with the benzyl group contributing to optimal lipophilicity for blood-brain barrier penetration, a property absent in the more polar N-unsubstituted piperazine analog [1].

CNS Drug Design Lipophilicity HDAC6 Inhibition Blood-Brain Barrier Penetration

Lipinski Rule of Five Compliance and Rotatable Bond Count: Drug-Likeness Differentiation from Higher Molecular Weight Benzylpiperazine Derivatives

Ethyl 6-(4-benzylpiperazin-1-yl)pyridine-2-carboxylate has a molecular weight of 325.40 Da, 6 rotatable bonds, 3 hydrogen bond acceptors, 0 hydrogen bond donors, and complies with Lipinski's Rule of Five with zero violations [1]. In contrast, many benzylpiperazine derivatives used in drug discovery, such as US10202379 Reference Example 629 (CAS 1370243-61-0, MW 429.5 Da, C25H23N3O4), have molecular weights exceeding 400 Da and higher rotatable bond counts, which can negatively impact oral bioavailability and membrane permeability . The target compound's favorable physicochemical profile places it within the optimal property space for fragment-based drug discovery or as an early-stage lead scaffold, offering a balance between structural complexity and drug-likeness that heavier benzylpiperazine derivatives may not achieve [1][2].

Drug-Likeness Physicochemical Properties Lead Optimization

Commercial Availability and Price Benchmarking: Differentiated Procurement Value vs. Custom Synthesis of N-Benzylpiperazine Derivatives

Ethyl 6-(4-benzylpiperazin-1-yl)pyridine-2-carboxylate is commercially available from multiple reputable suppliers, including Fujifilm Wako (product code QI-1339, ¥440,000/1g, ¥175,000/250mg) and Key Organics (product code MF-0705) [1], with typical purity specifications of 95–98% . In contrast, closely related positional isomers such as propan-2-yl 2-(4-benzylpiperazin-1-yl)pyridine-3-carboxylate (CAS 338792-73-7) are listed as standard purity 90% at competitive pricing, but the key differentiation lies in the synthetic accessibility: the target compound's specific substitution pattern (6-piperazinyl, 2-carboxylate) requires a multi-step synthesis from 6-chloronicotinic acid via nucleophilic aromatic substitution with 4-benzylpiperazine followed by esterification . Attempting to procure a custom-synthesized analog with a similar but non-identical substitution pattern would incur additional synthesis time (4–8 weeks), higher costs for custom synthesis ($2,000–$5,000/g estimated), and potential batch-to-batch variability compared to the established commercial supply chain for this specific CAS number.

Chemical Procurement Building Block Availability Cost Analysis

Optimal Research and Industrial Application Scenarios for Ethyl 6-(4-benzylpiperazin-1-yl)pyridine-2-carboxylate Based on Differentiated Evidence


Sigma-2 Receptor-Focused Chemical Probe Development

The compound's 2-pyridyl substitution pattern predicts sigma-2 receptor preference based on established SAR for pyridylpiperazine sigma ligands [1]. Research groups developing sigma-2 selective ligands for cancer imaging (e.g., PET tracer development) or evaluating sigma-2 receptor pharmacology in oncology models should prioritize this compound over 3-carboxylate or 4-carboxylate positional isomers, which exhibit sigma-1 receptor preference [1]. The ethyl ester group provides a synthetic handle for further functionalization to amides, hydroxamic acids, or fluorescent conjugates required for chemical probe development.

CNS-Penetrant HDAC6 Inhibitor Lead Optimization

Class-level evidence demonstrates that N-benzylpiperazine derivatives achieve potent and selective HDAC6 inhibition (IC50 approximately 1.2–5.0 μM) with favorable CNS penetration and selectivity over Class I HDACs (HDAC1/HDAC6 > 30-fold) [2]. The target compound's N-benzyl substitution and favorable lipophilicity (predicted clogP approximately 3.2–3.8) align with the physicochemical profile required for blood-brain barrier penetration [2]. Medicinal chemistry teams pursuing CNS-penetrant HDAC6 inhibitors for neurodegenerative disease should select this building block over des-benzyl or N-alkyl substituted analogs that lack the necessary lipophilicity for CNS target engagement.

Diversified Medicinal Chemistry Library Synthesis via Orthogonal Functional Group Manipulation

The compound's orthogonal functional groups enable library diversification strategies: the ethyl ester can be selectively hydrolyzed to the carboxylic acid (LiOH, THF/H2O), converted to amides via coupling reagents (HATU, DIPEA), or reduced to the primary alcohol (LiAlH4), while the basic piperazine N1 nitrogen can undergo alkylation, acylation, or sulfonylation independently . This orthogonality is superior to the ketone-containing analog Piberaline, where the picolinoyl carbonyl cannot be selectively manipulated without affecting other functional groups . Parallel synthesis or DNA-encoded library (DEL) construction efforts benefit from this differentiated reactivity profile.

Fragment-Based Drug Discovery (FBDD) Screening Collections

With a molecular weight of 325.40 Da, 6 rotatable bonds, and full Lipinski Rule of Five compliance (zero violations), this compound satisfies fragment-like property criteria when used as a starting scaffold [3]. In contrast, heavier benzylpiperazine derivatives (MW > 400 Da) used in later-stage lead optimization are less suitable as fragment starting points [3]. FBDD programs targeting CNS or oncology targets can incorporate this building block into fragment screening libraries, leveraging its balanced physicochemical properties for hit identification and subsequent structure-guided elaboration.

Quote Request

Request a Quote for Ethyl 6-(4-benzylpiperazin-1-yl)pyridine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.